REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[Cl:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([Cl:12])[C:7]=1[CH2:13][C:14]([OH:16])=O>C1(C)C=CC=CC=1>[Cl:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([Cl:12])[C:7]=1[CH2:13][C:14]([Cl:3])=[O:16]
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Name
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|
Quantity
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30.93 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
45.12 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C(=CC=C1)Cl)CC(=O)O
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Name
|
|
Quantity
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125 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is then maintained
|
Type
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TEMPERATURE
|
Details
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at reflux for 5 hrs
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Duration
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5 h
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture is concentrated in vacuo
|
Type
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DISSOLUTION
|
Details
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the concentrate dissolved in hot petroleum ether
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Type
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FILTRATION
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Details
|
the solids filtered
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Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a dark amber liquid, which
|
Type
|
DISTILLATION
|
Details
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is distilled
|
Type
|
CUSTOM
|
Details
|
to give a clear pinkish liquid
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)CC(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |